molecular formula C12H14ClN3O3 B6362700 1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine CAS No. 1240578-65-7

1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine

Cat. No.: B6362700
CAS No.: 1240578-65-7
M. Wt: 283.71 g/mol
InChI Key: GZQMNMLOZUVAJN-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylpiperazine. The process begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Amino-5-chlorobenzoyl)-2-methylpiperazine, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group is particularly important for its reactivity and ability to undergo redox reactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-5-nitrobenzoyl)-2-methylpiperazine is unique due to its specific substitution pattern and the presence of both a nitro and a chloro group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-8-7-14-4-5-15(8)12(17)10-6-9(16(18)19)2-3-11(10)13/h2-3,6,8,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMNMLOZUVAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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